molecular formula C24H28ClN3O2 B14748107 ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate

ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate

Cat. No.: B14748107
M. Wt: 425.9 g/mol
InChI Key: JNWBZVZXAXDSGQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-throughput screening and process intensification are often employed to enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

Ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and related heterocyclic compounds. Examples are:

Uniqueness

What sets ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H28ClN3O2

Molecular Weight

425.9 g/mol

IUPAC Name

ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate

InChI

InChI=1S/C24H28ClN3O2/c1-5-30-23(29)18-13(2)27-22-20(19(18)14-8-6-7-9-16(14)25)21(26)15-12-24(3,4)11-10-17(15)28-22/h6-9,19H,5,10-12H2,1-4H3,(H3,26,27,28)

InChI Key

JNWBZVZXAXDSGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=C(CC(CC3)(C)C)C(=C2C1C4=CC=CC=C4Cl)N)C

Origin of Product

United States

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